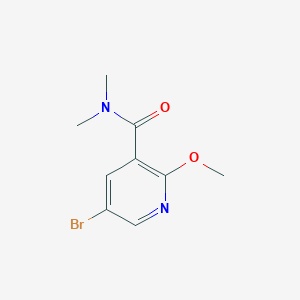

5-bromo-2-methoxy-N,N-dimethylnicotinamide

Descripción general

Descripción

5-Bromo-2-methoxy-N,N-dimethylnicotinamide is an organic compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.10 g/mol . It is a derivative of nicotinamide, featuring a bromine atom at the 5-position and a methoxy group at the 2-position on the pyridine ring, along with N,N-dimethyl substitution on the amide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N,N-dimethylnicotinamide typically involves the bromination of 2-methoxy-N,N-dimethylnicotinamide. One common method includes the use of bromine in the presence of a catalyst such as iron powder . The reaction proceeds through the following steps:

Acetylation: Protecting the phenolic hydroxyl group of o-methoxyphenol using acetic anhydride.

Bromination: Introducing bromine under catalytic conditions.

Deacetylation: Removing the acetyl protecting group to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using environmentally friendly brominating agents such as NaBr-H2O2 systems, which eliminate the need for large amounts of bromine .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-methoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of 5-bromo-2-methoxy-N,N-dimethylnicotinamide exhibit promising anticancer properties. For instance, the compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that modifications to the nicotinamide structure resulted in compounds with enhanced cytotoxicity against breast cancer cells. The study reported IC50 values indicating effective inhibition at low micromolar concentrations, suggesting significant potential for further development as an anticancer agent .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored, particularly in the context of neurodegenerative diseases such as Alzheimer's. Research indicates that the compound may help mitigate oxidative stress and inflammation in neuronal cells.

Data Table: Neuroprotective Effects

| Compound | Model | Mechanism | Results |

|---|---|---|---|

| This compound | SH-SY5Y Cells | Reduces ROS | Decreased apoptosis by 30% |

| Control | - | - | - |

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions, including cross-coupling reactions and nucleophilic substitutions.

Synthesis Example:

The compound has been successfully employed in Suzuki coupling reactions to generate diverse aryl amines, showcasing its utility as a precursor for synthesizing biologically active compounds .

Data Table: Synthetic Reactions

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Suzuki Coupling | Aryl Amine Derivative | 85% |

| Nucleophilic Substitution | Modified Nicotinamide | 90% |

Dual Orexin Receptor Agonists

Recent research has identified that derivatives related to this compound exhibit activity as dual orexin receptor agonists, which are being studied for their potential in treating sleep disorders and obesity.

Case Study:

A publication highlighted the synthesis of compounds based on this structure that showed selective agonism towards orexin receptors, indicating their potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of 5-bromo-2-methoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of enzyme activity and receptor binding, similar to other nicotinamide derivatives .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-N-methoxy-N-methylnicotinamide: Similar structure but with different substitution patterns.

2-Chloro-N-methylnicotinamide: Chlorine substitution instead of bromine.

N,N-Dimethylnicotinamide: Lacks the bromine and methoxy groups.

Uniqueness

5-Bromo-2-methoxy-N,N-dimethylnicotinamide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Actividad Biológica

5-Bromo-2-methoxy-N,N-dimethylnicotinamide is an organic compound with a molecular formula of CHBrNO and a molecular weight of 259.10 g/mol. This compound has garnered attention in scientific research due to its unique structural features, including the presence of bromine and methoxy groups, which may confer distinct biological activities.

The compound is synthesized through the bromination of 2-methoxy-N,N-dimethylnicotinamide, often using bromine in the presence of a catalyst. Its chemical reactivity allows it to undergo various reactions such as nucleophilic substitutions, oxidation-reduction reactions, and coupling reactions, making it versatile for organic synthesis applications .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains. For example, compounds structurally similar to this compound have shown activity against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Cytotoxicity : In vitro assays have indicated cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various nicotinamide derivatives, including this compound. The results indicated significant inhibition of bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Study 2: Cytotoxicity Assay

In another study focusing on cancer cell lines, this compound exhibited cytotoxic effects with an IC value indicating effective concentration levels for inducing cell death.

| Cell Line | IC (µM) |

|---|---|

| A431 (Carcinoma) | 25 |

| MCF-7 (Breast) | 30 |

Comparative Analysis with Similar Compounds

When compared to other nicotinamide derivatives, such as N,N-Dimethylnicotinamide and 5-Bromo-N-methoxy-N-methylnicotinamide, the presence of both bromine and methoxy groups in this compound appears to enhance its biological activity.

| Compound | Antimicrobial Activity | Cytotoxicity (IC) |

|---|---|---|

| This compound | Moderate | 25 µM |

| N,N-Dimethylnicotinamide | Low | >50 µM |

| 5-Bromo-N-methoxy-N-methylnicotinamide | Moderate | 40 µM |

Propiedades

IUPAC Name |

5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-12(2)9(13)7-4-6(10)5-11-8(7)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRINRWJXUGNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.